molecular formula C14H19FN2O B1386393 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde CAS No. 1154666-44-0

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde

Cat. No. B1386393
CAS RN: 1154666-44-0
M. Wt: 250.31 g/mol
InChI Key: HURXEPKRKOHQJW-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Synthesis and Biological Evaluation

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde and its derivatives have been extensively studied for their potential in the synthesis of various compounds with significant biological activities. For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized by condensing 3-(dimethylamino)phenol, aromatic aldehyde, and malonitrile, demonstrated considerable cytotoxic activities against human tumor cell lines (Vosooghi et al., 2010). Similarly, compounds with trifluoromethylphenyl and dimethylamino groups showed notable cytotoxic effects in MTT assays against human tumor cell lines (Mahdavi et al., 2011).

Corrosion Inhibition

Piperidine derivatives, closely related to 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde, have been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives revealed their efficacy in inhibiting the corrosion of iron (Kaya et al., 2016).

Fluorescence Sensing Applications

The compound's derivatives have also been explored for fluorescence sensing applications. For example, p-dimethylaminobenzaldehyde thiosemicarbazone, a related compound, demonstrated potential as a fluorescent sensor for mercury(II) ions in aqueous solutions (Yu et al., 2006).

Synthesis of Enantioenriched Compounds

In the field of stereoselective synthesis, homochiral α-dibenzylamino aldehydes, which are structurally related to 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde, have been utilized to produce enantioenriched 2- and 2,6-substituted 3-piperidinols (Andrés et al., 2007).

Mimicking Alkaloids and Synthetic Drugs

Furthermore, 2,5-substituted piperidines derived from similar compounds have been synthesized to mimic ergot alkaloids and synthetic piperidine drugs, indicating their importance in medicinal chemistry (Branden et al., 1992).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For some piperidine derivatives, it has been found that they elicit their analgesic effect via the active metabolite .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry .

properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURXEPKRKOHQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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